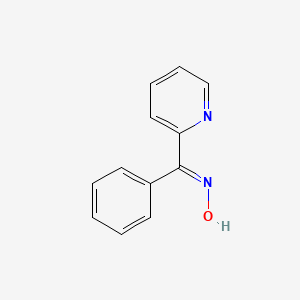
Titanium (III) sulfide, 99per cent (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium (III) sulfide, also known as dititanium trisulfide or titanium sesquisulfide, is a chemical compound with the formula Ti₂S₃. It is a black solid that can appear crystalline or shiny. This compound is air- and water-stable at normal temperatures and does not emit an odor of hydrogen sulfide, unlike titanium disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium (III) sulfide can be synthesized through several methods:
Heating Titanium Disulfide: Titanium (III) sulfide is obtained from titanium disulfide (TiS₂) by heating it at 1000°C in a vacuum.
Reduction with Hydrogen: Another method involves reducing titanium disulfide with hydrogen at high temperatures.
Direct Combination: It can also be synthesized by the direct combination of titanium and sulfur under pressure or at 800°C.
Industrial Production Methods: Industrial production methods for titanium (III) sulfide typically involve large-scale synthesis using thermal plasma synthesis followed by surface oxidation treatment. This method allows for the production of titanium (III) sulfide nanoparticles on a kilogram scale .
Types of Reactions:
Oxidation: Titanium (III) sulfide can undergo oxidation reactions. For example, in hot sulfuric acid, it first forms a blue-gray slurry and then a colorless solution.
Reduction: Titanium (III) sulfide can be reduced to form other titanium sulfides.
Substitution: It can react with hydrochloric acid to form hydrogen sulfide.
Common Reagents and Conditions:
Sulfuric Acid: Used in both hot and cold conditions for oxidation reactions.
Hydrochloric Acid: Used for substitution reactions to form hydrogen sulfide.
Major Products Formed:
Hydrogen Sulfide: Formed during reactions with hydrochloric acid.
Various Titanium Sulfides: Formed during reduction reactions.
Scientific Research Applications
Titanium (III) sulfide has several scientific research applications:
Lithium-Sulfur Batteries: It is used as a conductive polysulfide scavenger in lithium-sulfur batteries.
Catalysis: It is used in various catalytic processes due to its stability and reactivity.
Material Science: Titanium (III) sulfide is studied for its potential use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which titanium (III) sulfide exerts its effects involves its ability to undergo redox reactions and interact with polysulfides. In lithium-sulfur batteries, titanium (III) sulfide nanoparticles act as a conductive agent, capturing polysulfides and providing electron pathways in the sulfur electrode. This minimizes the dissolution of polysulfides and enhances the battery’s performance .
Comparison with Similar Compounds
Titanium Disulfide (TiS₂): Titanium disulfide is another titanium sulfide compound with the formula TiS₂.
Molybdenum Disulfide (MoS₂): Molybdenum disulfide is a similar compound with a layered structure and is used in lubrication and as a catalyst.
Uniqueness of Titanium (III) Sulfide: Titanium (III) sulfide is unique due to its stability in air and water, its ability to undergo various chemical reactions, and its high affinity to polysulfides, making it particularly useful in lithium-sulfur batteries .
Properties
CAS No. |
12039-16-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
0 |
Synonyms |
Titanium (III) sulfide, 99% (metals basis) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






